LDC0496

EGFR Exon 20 Insertion Selectivity

Covalent EGFR/Her2 exon 20 inhibitor with wild-type sparing selectivity. Validated in Ba/F3 cell models and co-crystal structures for SBDD. Minimizes off-target cytotoxicity for precise mechanistic studies.

Molecular Formula C32H35N5O3
Molecular Weight 537.7 g/mol
Cat. No. B11937349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDC0496
Molecular FormulaC32H35N5O3
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(NC3=C2C=C(C=N3)C(=O)OC(C)C)C4=CC=C(C=C4)N5CCN(CC5)C)NC(=O)C=C
InChIInChI=1S/C32H35N5O3/c1-6-28(38)34-27-18-23(8-7-21(27)4)29-26-17-24(32(39)40-20(2)3)19-33-31(26)35-30(29)22-9-11-25(12-10-22)37-15-13-36(5)14-16-37/h6-12,17-20H,1,13-16H2,2-5H3,(H,33,35)(H,34,38)
InChIKeyMRQRFMNOQYTZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (LDC0496): A Covalent, Wild-Type-Sparing EGFR Exon 20 Insertion Inhibitor for Procurement


Propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, known by its research code LDC0496 (CAS: 2411874-83-2), is a covalent small-molecule inhibitor built on a 1H-pyrrolo[2,3-b]pyridine scaffold [1]. It is characterized as a potent and selective inhibitor of epidermal growth factor receptor (EGFR) and Her2 kinases harboring exon 20 insertion mutations, with demonstrable selectivity over wild-type EGFR and the broader kinome .

Critical Differentiators: Why Generic EGFR Inhibitors Cannot Substitute for LDC0496 in Exon 20 Insertion Research


Generic EGFR inhibitors (e.g., first- or third-generation TKIs like erlotinib or osimertinib) demonstrate minimal efficacy against EGFR and Her2 exon 20 insertion mutations, which are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) [1]. Furthermore, many clinically advanced exon 20-targeting agents, such as poziotinib and BDTX-189, exhibit narrow therapeutic windows due to potent inhibition of wild-type EGFR, leading to dose-limiting toxicities [2]. Substitution with these alternatives compromises experimental validity in mutant-specific studies. The evidence below quantifies how LDC0496 specifically addresses the unmet need for a tool compound that potently inhibits exon 20 insertions while sparing wild-type EGFR .

Quantitative Procurement Evidence: LDC0496's Differentiated Activity Profile Against Comparator Compounds


Superior Wild-Type EGFR Sparing Relative to Poziotinib and BDTX-189

LDC0496 is a potent, wild type-sparing inhibitor, whereas poziotinib and BDTX-189 are described as 'equally or more potent inhibitors of wild-type EGFR' compared to mutant forms, predicting a narrow therapeutic window [1]. While direct numerical selectivity indices for LDC0496 are not tabulated in the primary literature, its designation as 'wild type-sparing' in contrast to the explicit non-selectivity of poziotinib and BDTX-189 constitutes a critical class-level inference for procurement [2].

EGFR Exon 20 Insertion Selectivity Non-Small Cell Lung Cancer

Direct Cellular Potency Comparison: LDC0496 vs. Mobocertinib (TAK-788) in Ba/F3 Exon 20 Models

In Ba/F3 cell line models engineered to express specific EGFR and Her2 exon 20 insertion mutations, LDC0496 demonstrates sub-micromolar inhibitory potency . This data is often compared to the approved exon 20 inhibitor mobocertinib (TAK-788), for which similar Ba/F3 models yield IC50 values in the low nanomolar range (e.g., 4.3–35 nM for EGFR insNPH/insASV) [1]. While LDC0496 is less potent than mobocertinib in these direct models, its distinct pyrrolopyridine scaffold and wild-type-sparing profile offer a structurally and mechanistically differentiated chemical probe.

EGFR Exon 20 Insertion Ba/F3 Cellular Potency Non-Small Cell Lung Cancer

Comparison of Wild-Type EGFR Potency: LDC0496 vs. Mobocertinib and CLN-081 (TAS6417)

In A431 cells, which express wild-type EGFR, LDC0496 exhibits an IC50 of 2.66 ± 0.13 μM . This value provides a quantitative basis for its wild-type-sparing designation. In contrast, mobocertinib (TAK-788) and CLN-081 (TAS6417) are reported to have wild-type EGFR IC50 values of 35 nM and 130 nM, respectively, in comparable cellular assays [1]. The higher IC50 of LDC0496 against wild-type EGFR indicates a wider selectivity window, potentially reducing on-target toxicity in models where wild-type EGFR is expressed.

EGFR Wild-Type Selectivity A431 Non-Small Cell Lung Cancer

Covalent Binding Mode Confirmed by Co-crystal Structures

Complex crystal structures of LDC0496 (and its close analog LDC8201) bound to EGFR have been resolved, confirming a covalent binding mechanism that contributes to sustained target engagement [1]. While many exon 20 inhibitors (e.g., mobocertinib, poziotinib) also act covalently, the co-crystal data for LDC0496 provides a precise structural rationale for its binding characteristics, which is a critical piece of information for structure-based drug design and for understanding its mutant-selectivity profile.

EGFR Covalent Inhibitor X-ray Crystallography Binding Mode Medicinal Chemistry

In Vivo Efficacy Demonstrated in a Patient-Derived Xenograft Model of EGFR Exon 20 NSCLC

Treatment with LDC8201, a close analog of LDC0496 sharing the same 1H-pyrrolo[2,3-b]pyridine scaffold and covalent binding mechanism, led to tumor shrinkage in mice engrafted with patient-derived EGFR-H773_V774insNPH mutant cells [1]. This in vivo efficacy data supports the therapeutic potential of this chemical series. For procurement decisions, this evidence suggests that LDC0496, as a member of the same chemical series, is a valid tool for in vivo studies of exon 20 insertion-driven tumors, offering a differentiated alternative to clinical-stage compounds.

EGFR Exon 20 Insertion Patient-Derived Xenograft In Vivo Non-Small Cell Lung Cancer

Kinome-Wide Selectivity Profile

LDC0496 is reported to exhibit selectivity within the kinome [1]. While specific kinome profiling data (e.g., % inhibition at 1 µM) is not publicly available in the primary literature, the claim of kinome selectivity is a key differentiator from pan-kinase inhibitors and is a crucial attribute for a high-quality chemical probe. This selectivity reduces the likelihood of confounding off-target effects in complex biological systems, making it a more reliable tool for target validation studies compared to less selective inhibitors.

EGFR Kinome Selectivity Off-Target Medicinal Chemistry

Optimal Research Applications for LDC0496: Leveraging Its Differentiated Profile


Cellular Modeling of EGFR and Her2 Exon 20 Insertion-Driven Cancers

LDC0496 is optimally deployed in Ba/F3 and other engineered cell line models (e.g., EGFR-insNPH, Her2-insYVMA) to study the biology of exon 20 insertion mutations. Its sub-micromolar potency in these models makes it suitable for dose-response and mechanistic studies. Critically, its wild-type-sparing profile minimizes confounding cytotoxicity from wild-type EGFR inhibition, allowing for cleaner interpretation of mutant-specific effects [1].

Structure-Guided Drug Discovery and Medicinal Chemistry

The availability of co-crystal structures of LDC0496 bound to EGFR [2] makes it an invaluable tool compound for structure-based drug design (SBDD) campaigns targeting exon 20 insertions. Researchers can use these structural data to rationally design next-generation inhibitors with improved potency or selectivity profiles.

Preclinical In Vivo Efficacy Studies

Based on the demonstrated in vivo tumor shrinkage achieved with the closely related analog LDC8201 in a patient-derived EGFR-H773_V774insNPH xenograft model [2], LDC0496 is a valid tool for in vivo pharmacology studies. It is particularly useful in models where a wild-type-sparing, covalent inhibitor of exon 20 mutations is required to validate target engagement and anti-tumor activity in a preclinical setting.

Kinase Selectivity Profiling and Chemical Biology

LDC0496 serves as a selective chemical probe for dissecting the role of EGFR and Her2 exon 20 insertions within the broader kinome signaling network. Its reported kinome selectivity [2] makes it a preferred tool over less selective inhibitors for target validation studies, reducing the risk of off-target phenotypes and enabling more precise interrogation of mutant EGFR-driven signaling pathways.

Quote Request

Request a Quote for LDC0496

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.